Benzo[d]isothiazole-4-carboxylic acid
Overview
Description
Benzo[d]isothiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its unique chemical properties and diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Isothiazoles and their benzo-analogs have been extensively investigated due to their varied biological activities .
Mode of Action
It is known that molecules possessing isothiazole components have been shown to have antiviral, antibacterial, anticancer, and antifungal activities .
Biochemical Pathways
Compounds incorporating the isothiazole ring system have been demonstrated to be drug candidates for the treatment of a number of diverse conditions such as depression, schizophrenia, alzheimer’s, insomnia, pain, type 2 diabetes, diabetic retinopathy, rheumatoid arthritis, and psoriasis .
Result of Action
The varied biological activities attributed to compounds incorporating the isothiazole ring system suggest that they can have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of oxime with sulfuryl chloride in chlorobenzene at elevated temperatures, followed by methylation with dimethyl sulfate . Another approach involves the condensation of thiohydroxylamine with suitable aromatic precursors .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed reactions to achieve high yields and purity. Transition-metal-catalyzed cross-coupling reactions and direct C–H activation chemistry are frequently used to introduce various functional groups onto the isothiazole ring .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions include substituted isothiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[d]isothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Benzo[d]isothiazole-4-carboxylic acid can be compared with other similar compounds such as:
Thiazoles: These compounds also contain sulfur and nitrogen atoms but differ in their ring structure and chemical properties.
Isoxazoles: Isoxazoles have an oxygen atom in place of the sulfur atom found in isothiazoles, leading to different reactivity and applications.
Benzothiazoles: These compounds have a similar structure but lack the carboxylic acid functional group, resulting in different chemical behavior and uses.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in a fused ring system, along with the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-benzothiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-9-12-7/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJXMIWKAYUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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